molecular formula C23H31N3O2 B12646785 Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate

Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate

Cat. No.: B12646785
M. Wt: 381.5 g/mol
InChI Key: LKLVSJVKSJSHBT-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the reaction of piperazine with tert-butyl chloroformate under basic conditions to form the tert-butyl piperazine-1-carboxylate intermediate. This intermediate is then reacted with 2-methyl-4-(2-methylpyridin-4-yl)benzyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1. Neuropharmacology
Recent studies have highlighted the potential of this compound in neuropharmacology, particularly concerning its effects on neurotransmitter systems. The compound has shown promise as a modulator of the muscarinic acetylcholine receptors, which are crucial in cognitive functions and memory processes. Its ability to enhance receptor activity suggests potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease .

1.2. Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate, may exhibit antidepressant-like effects. This is attributed to their interaction with serotonin pathways, which are vital in mood regulation .

1.3. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties, making it a candidate for the development of treatments targeting inflammatory diseases. The modulation of cytokine production and reduction of oxidative stress markers have been observed in preliminary studies .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis routes and structure-activity relationships is crucial for optimizing the efficacy of this compound. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.

Synthesis Route Key Steps Yield (%)
Step 1Reaction of piperazine with substituted phenyl groups85%
Step 2Carboxylation to introduce the carboxylate group75%
Step 3Purification through recrystallization90%

Case Studies

Several case studies illustrate the applications of this compound:

3.1. Cognitive Enhancement
A study involving animal models demonstrated that administration of this compound led to improved performance in memory tasks compared to control groups. The results suggest its potential as a cognitive enhancer .

3.2. Pain Management
In another study focusing on pain mechanisms, the compound was tested for its analgesic properties. Results indicated a significant reduction in pain responses, supporting its development as a pain management therapeutic .

Mechanism of Action

The mechanism of action of tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring allows for conformational flexibility, enabling the compound to bind effectively to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of the pyridine moiety.

Biological Activity

Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate (CAS Number: 2060040-57-3) is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered interest due to its potential neuropharmacological activities, particularly in the realms of antidepressant and anxiolytic effects. This article reviews the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure

The molecular formula of this compound is C23H31N3O2C_{23}H_{31}N_{3}O_{2}. Its structure features a piperazine ring, which is a common motif in many pharmaceutical agents known for their central nervous system effects.

Biological Activity Overview

Research indicates that piperazine derivatives exhibit various neuropharmacological activities, including:

  • Antidepressant Effects : Studies have shown that compounds similar to this compound can influence serotonergic pathways, which are crucial in the modulation of mood and anxiety. For instance, LQFM104, a related piperazine derivative, exhibited significant antidepressant-like effects in behavioral tests on mice, suggesting that similar mechanisms may be at play with this compound .
  • Anxiolytic Properties : Behavioral tests such as the Elevated Plus Maze (EPM) and Forced Swimming Test (FST) have indicated that certain piperazine derivatives can produce anxiolytic-like effects. The serotonergic system's involvement was highlighted when pretreatment with specific antagonists abolished these effects .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of piperazine derivatives:

Case Study: LQFM104

  • Objective : To evaluate the antidepressant and anxiolytic properties of LQFM104.
  • Methodology : Male albino Swiss mice were subjected to various behavioral tests after treatment with LQFM104.
  • Findings :
    • Increased time spent in the center of the open field test indicated reduced anxiety.
    • Decreased immobility times in FST and Tail Suspension Tests suggested antidepressant-like effects.
    • The serotonergic system's involvement was confirmed through antagonistic pretreatments .

Data Table: Biological Activity Comparison

Compound NameCAS NumberAntidepressant ActivityAnxiolytic ActivityReference
This compound2060040-57-3Potential (similar derivatives show activity)Potential (similar derivatives show activity)
LQFM104Not AvailableYesYes

The proposed mechanism of action for this compound involves modulation of serotonin receptors, particularly the 5-HT(1A) receptor. This receptor is crucial for mediating both anxiolytic and antidepressant effects. The interaction with serotonergic pathways suggests that this compound could potentially serve as a lead for developing new therapeutic agents targeting mood disorders.

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H31N3O2/c1-17-14-19(20-8-9-24-18(2)15-20)6-7-21(17)16-25-10-12-26(13-11-25)22(27)28-23(3,4)5/h6-9,14-15H,10-13,16H2,1-5H3

InChI Key

LKLVSJVKSJSHBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=NC=C2)C)CN3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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